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Compound Name:
Methyl 2-(bromomethyl)-4-

nitrobenzoate

Cat. No.: B161313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable and versatile synthetic building block,

playing a crucial role as a key intermediate in the synthesis of various high-value molecules,

most notably in the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide,

an electron-withdrawing nitro group, and a methyl ester, provides multiple sites for chemical

modification, making it an ideal starting material for the construction of complex molecular

architectures. This technical guide provides an in-depth overview of its synthesis,

physicochemical properties, and key applications, with a focus on detailed experimental

protocols and its utility in drug discovery and development.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(bromomethyl)-4-
nitrobenzoate is presented in the table below. This data is essential for its handling,

characterization, and use in synthetic protocols.
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Property Value

CAS Number 133446-99-8

Molecular Formula C₉H₈BrNO₄

Molecular Weight 274.07 g/mol

Appearance Solid

SMILES COC(=O)c1ccc(cc1CBr)--INVALID-LINK--=O

InChI Key PGNKFDOPHHNVNF-UHFFFAOYSA-N

Synthesis of Methyl 2-(bromomethyl)-4-
nitrobenzoate
The most common and efficient method for the synthesis of Methyl 2-(bromomethyl)-4-
nitrobenzoate is through the radical bromination of its precursor, Methyl 2-methyl-4-

nitrobenzoate. This reaction typically employs a brominating agent such as N-

bromosuccinimide (NBS) and a radical initiator, for instance, benzoyl peroxide or

azobisisobutyronitrile (AIBN).

Experimental Protocol: Radical Bromination
This protocol is based on established methods for benzylic bromination and specific examples

found in the literature for analogous compounds.

Materials:

Methyl 2-methyl-4-nitrobenzoate

N-Bromosuccinimide (NBS)

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)

Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dichloromethane (for workup)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in carbon tetrachloride.

Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide (e.g.,

0.05 eq) to the solution.

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several

hours. The reaction progress should be monitored by a suitable technique such as Thin

Layer Chromatography (TLC) or ¹H NMR spectroscopy.

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct

will precipitate out of the solution.

Filter the mixture to remove the precipitated succinimide.

Wash the filtrate with saturated aqueous sodium bicarbonate solution to quench any

remaining acidic species, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

The crude Methyl 2-(bromomethyl)-4-nitrobenzoate can be further purified by

recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes)

or by silica gel column chromatography.
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Caption: General workflow for the synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate.
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Spectroscopic Characterization (Predicted)
While specific experimental spectra for Methyl 2-(bromomethyl)-4-nitrobenzoate are not

readily available in the public domain, its expected spectroscopic features can be predicted

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Methyl Ester Protons (-OCH₃): A singlet peak is expected around 3.9-4.0 ppm.

Benzylic Protons (-CH₂Br): A singlet peak is anticipated in the region of 4.8-5.0 ppm. The

downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic

ring.

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet

or as distinct doublets and a doublet of doublets in the downfield region (typically between

7.5 and 8.5 ppm), influenced by the substitution pattern.

¹³C NMR Spectroscopy
Methyl Ester Carbonyl Carbon (C=O): A peak is expected in the range of 164-166 ppm.

Methyl Ester Carbon (-OCH₃): A signal should appear around 52-53 ppm.

Benzylic Carbon (-CH₂Br): A peak is anticipated around 30-33 ppm.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm),

with the carbon bearing the nitro group being the most downfield.

Infrared (IR) Spectroscopy
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group,

one for the asymmetric stretch (around 1520-1540 cm⁻¹) and one for the symmetric stretch

(around 1340-1350 cm⁻¹).
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C-Br Stretch: A moderate absorption is expected in the fingerprint region, typically between

600-700 cm⁻¹.

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) and isotopic

peaks (M+2) characteristic of a bromine-containing compound. Common fragmentation

patterns would involve the loss of the bromo-methyl radical (•CH₂Br), the methoxy radical

(•OCH₃), and the entire ester group.

Applications as a Synthetic Building Block
The synthetic utility of Methyl 2-(bromomethyl)-4-nitrobenzoate stems from the reactivity of

its benzylic bromide, which readily undergoes nucleophilic substitution reactions. This allows

for the facile introduction of the 2-(methoxycarbonyl)-5-nitrobenzyl moiety into a wide range of

molecules.

Synthesis of Lenalidomide Precursors
A primary application of this building block is in the synthesis of the immunomodulatory drug

Lenalidomide. The synthesis involves the reaction of Methyl 2-(bromomethyl)-4-
nitrobenzoate with 3-aminopiperidine-2,6-dione or its protected forms. This key step forms the

isoindolinone core of the drug.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b161313?utm_src=pdf-body
https://www.benchchem.com/product/b161313?utm_src=pdf-body
https://www.benchchem.com/product/b161313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 2-(bromomethyl)-4-nitrobenzoate

3-Aminopiperidine-2,6-dione
(or protected form)

Nucleophilic Substitution
&

Intramolecular Cyclization

Nitro-isoindolinone Intermediate

Reduction of Nitro Group

Lenalidomide

Click to download full resolution via product page

Caption: Key steps in the synthesis of Lenalidomide using Methyl 2-(bromomethyl)-4-
nitrobenzoate.

Synthesis of Polyglutamate Analogs
Methyl 2-(bromomethyl)-4-nitrobenzoate also serves as a starting material for the synthesis

of polyglutamate analogs.[1] These compounds are of interest in medicinal chemistry due to

their potential as chemotherapeutic agents that may interfere with tumor cell proliferation.[1]

The synthetic strategy typically involves the reduction of the nitro group to an amine, which can

then be elaborated into a polyglutamate chain.
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General Reactivity and Potential Applications
The reactive benzylic bromide can be displaced by a variety of nucleophiles, including:

Nitrogen Nucleophiles: Amines, amides, and heterocycles can be N-alkylated to introduce

the substituted benzyl group. This is fundamental to the synthesis of isoindolinones and

other nitrogen-containing heterocycles.

Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated to form ethers.

Sulfur Nucleophiles: Thiols can be S-alkylated to form thioethers.

Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form

new carbon-carbon bonds.

This broad reactivity profile makes Methyl 2-(bromomethyl)-4-nitrobenzoate a valuable tool

for the construction of diverse molecular libraries for drug discovery and materials science

applications.

Conclusion
Methyl 2-(bromomethyl)-4-nitrobenzoate is a highly functionalized and versatile building

block with significant applications in organic synthesis, particularly in the pharmaceutical

industry. Its straightforward synthesis and the presence of multiple reactive sites make it an

attractive starting material for the construction of complex molecules. While its use in the

synthesis of Lenalidomide is well-established, its potential for the creation of other novel

compounds remains a promising area for further research and development. This guide

provides a foundational understanding for researchers and professionals looking to utilize this

valuable synthetic intermediate in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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